molecular formula C8H4INO B11938913 2-Iodobenzoyl cyanide CAS No. 88562-27-0

2-Iodobenzoyl cyanide

Katalognummer: B11938913
CAS-Nummer: 88562-27-0
Molekulargewicht: 257.03 g/mol
InChI-Schlüssel: FXGKEBVJFYUMAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodobenzoyl cyanide is an organic compound with the molecular formula C8H4INO It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by an iodine atom and the carboxyl group is replaced by a cyanide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Iodobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic nature of cyanide compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodobenzoyl cyanide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The cyanide group can be reduced to an amine or other functional groups.

    Oxidation: The compound can undergo oxidation reactions to form different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoyl cyanides.

    Reduction: Formation of benzylamines.

    Oxidation: Formation of benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodobenzoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-iodobenzoyl cyanide involves its reactivity with various nucleophiles and electrophiles. The iodine atom and cyanide group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Iodobenzoic acid: Similar structure but with a carboxyl group instead of a cyanide group.

    2-Iodobenzoyl chloride: Contains a chloride group instead of a cyanide group.

    Benzyl cyanide: Lacks the iodine atom but contains a cyanide group attached to a benzyl group.

Uniqueness

2-Iodobenzoyl cyanide is unique due to the presence of both an iodine atom and a cyanide group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

88562-27-0

Molekularformel

C8H4INO

Molekulargewicht

257.03 g/mol

IUPAC-Name

2-iodobenzoyl cyanide

InChI

InChI=1S/C8H4INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H

InChI-Schlüssel

FXGKEBVJFYUMAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C#N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.